Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate
Description
Methyl 4-(4-(pyridin-4-yl)phenyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted at the 2-position with a methyl ester and at the 4-position with a biphenyl-pyridinyl group. This structure confers unique electronic and steric properties, making it relevant in materials science (e.g., aggregation-induced emission luminogens, AIEgens) and medicinal chemistry (e.g., kinase inhibition) . Its extended π-conjugation system, derived from the thiophene-pyridinyl-phenyl framework, enhances intermolecular interactions, which can influence luminescence or binding affinity in biological systems.
Properties
CAS No. |
820224-07-5 |
|---|---|
Molecular Formula |
C17H13NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
methyl 4-(4-pyridin-4-ylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C17H13NO2S/c1-20-17(19)16-10-15(11-21-16)13-4-2-12(3-5-13)14-6-8-18-9-7-14/h2-11H,1H3 |
InChI Key |
VPPXNTGGIBGLHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate typically involves the condensation of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product as a white solid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Structural Differences
The target compound distinguishes itself through its biphenyl-pyridinyl substituent on the thiophene ring. Below is a comparison with structurally related thiophene carboxylate derivatives:
Key Observations :
- Substituent Position : The target compound’s ester group is at the 2-position, unlike analogs with 3-carboxylates (e.g., ), which affects electronic distribution and steric hindrance.
- Functional Groups: Amino or amide groups (e.g., ) increase hydrogen-bonding capacity, whereas the target compound relies on aromatic interactions.
Physical and Chemical Properties
Melting Points and Stability
Solubility and Reactivity
- Target Compound: Limited aqueous solubility due to the hydrophobic biphenyl group; soluble in polar aprotic solvents (e.g., DMF, DMSO).
- Amino/Analogues: Improved solubility in polar solvents (e.g., ethanol) due to hydrogen-bonding groups .
Materials Science
Medicinal Chemistry
- Kinase Inhibition : Unlike JNK inhibitors (e.g., ), the target compound lacks amide or pyrrolidine motifs critical for enzyme binding. However, its pyridinyl-phenyl moiety could target aromatic-rich binding pockets in kinases or GPCRs.
- Drug Metabolism : The ester group may confer faster metabolic clearance compared to amide-containing analogs .
Biological Activity
Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its anticancer properties, potential applications in drug design, and underlying mechanisms of action.
Chemical Structure and Properties
The compound features a thiophene ring fused with a pyridine and phenyl group, which contributes to its unique biological properties. The molecular formula is , with a molecular weight of approximately 286.35 g/mol. The structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines.
Case Studies and Research Findings
- In vitro Studies :
- Mechanisms of Action :
- Structure-Activity Relationship (SAR) :
Other Biological Activities
In addition to its anticancer properties, this compound has shown potential in other therapeutic areas:
- Antimicrobial Activity : Exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | HeLa | 10 µM | |
| MCF-7 | 5 µM | ||
| A549 | 15 µM | ||
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | ||
| Anti-inflammatory | Animal Model | N/A |
Table 2: Structure-Activity Relationship Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
